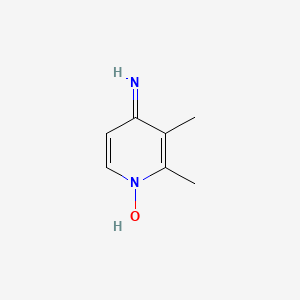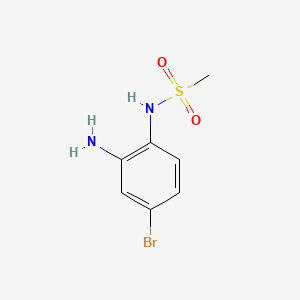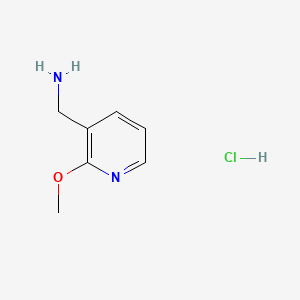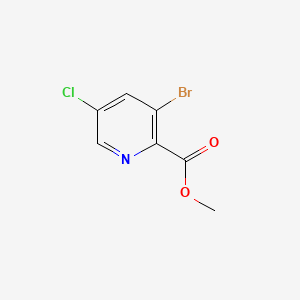
2-(Bromomethyl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also used as a building block in the condensation step for the synthesis of other trifluoromethylpyridines .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine is represented by the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 .Physical And Chemical Properties Analysis
2-(Bromomethyl)-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives, including structures similar to 2-(Bromomethyl)-4-(trifluoromethyl)pyridine, are critical in medicinal chemistry. They have been reported for a variety of biological activities, with numerous compounds in clinical use. Their increasing importance for modern medicinal applications is notable, with applications spanning across antifungal, antibacterial, antioxidant, and anticancer activities among others (Altaf et al., 2015). The versatility of pyridine derivatives in forming metal complexes and catalysis highlights potential routes for developing novel therapeutics and materials.
Applications in Catalysis
The role of pyridine derivatives in catalysis is profound, given their ability to act as ligands that form stable complexes with metals. This has implications for synthetic chemistry, where such complexes can catalyze a range of reactions. For example, heterocyclic N-oxide derivatives, which can be structurally related to pyridine derivatives, have been utilized in asymmetric catalysis and synthesis, demonstrating the broad applicability of pyridine-based molecules in enhancing reaction efficiencies and outcomes (Li et al., 2019).
Material Science and Sensing Applications
In material science, pyridine derivatives have been explored for their potential in the development of sensors and smart materials. The chemical versatility of these compounds allows for the design of systems with specific responses to environmental stimuli. Pyridine-based molecules have been employed as chemosensors, demonstrating high affinity for various ions and neutral species, which is pivotal in analytical chemistry for the detection of different species (Abu-Taweel et al., 2022).
Agrochemical Research
Furthermore, the exploration of pyridine derivatives in agrochemicals illustrates their crucial role as fungicides, insecticides, and herbicides. The structural flexibility of pyridine allows for the development of compounds with specific actions, enhancing the efficiency of agrochemicals and contributing to sustainable agricultural practices (Guan et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a substrate in various chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also plays a role in the catalytic protodeboronation of pinacol boronic esters .
Biochemical Pathways
It is involved in the formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
The molecular and cellular effects of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine’s action depend on the specific reactions it is involved in. For example, in the protodeboronation of pinacol boronic esters, it contributes to the formal anti-Markovnikov alkene hydromethylation .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWHJPQIAJTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856839 |
Source


|
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227606-71-4 |
Source


|
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

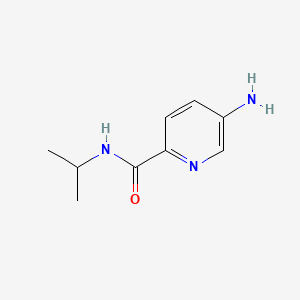

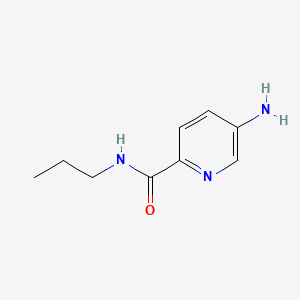

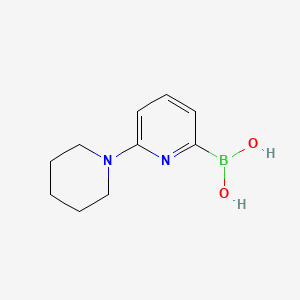

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)

